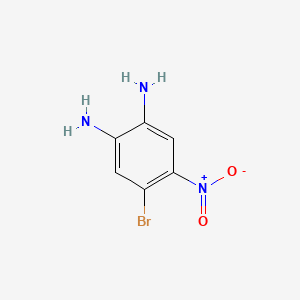

4-Bromo-5-nitrobenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of this compound involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of this compound is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .科学的研究の応用

Structural Studies and Hydrogen Bonding : Research on similar compounds like 4-nitrobenzene-1,2-diamine and its hydrohalide salts shows detailed structural analysis and hydrogen bonding patterns. These studies are crucial in understanding the molecular geometry and potential applications in material science or molecular design (Geiger & Parsons, 2014).

Photoelectrochemical Reduction : The photoelectrochemical reduction of related compounds, such as p-bromo-nitrobenzene, has been explored. This research is significant for understanding the electrochemical properties and potential applications in photovoltaics or sensors (Compton & Dryfe, 1994).

Ion Pair Formation Studies : Investigations into the ion pair formation of certain cobalt(III) bromides in nitrobenzene, using derivatives of diamine, provide insights into ion associations and could have implications in catalysis and material chemistry (Ito, Iwamoto, & Yamamoto, 1982).

Sensing Applications : A terbium(III)-based coordination polymer, involving a similar nitroaromatic compound, demonstrates potential as a sensor for nitroaromatics and ferric ions. Such research can lead to advancements in environmental monitoring and safety (Bogale et al., 2017).

Electrophilic Bromination Studies : Studies on the bromination of nitrobenzene and related compounds in various conditions contribute to our understanding of chemical reactions and could be applied in organic synthesis and pharmaceuticals (Andrievsky et al., 2014).

Chemical Synthesis and Catalysis : Research on nickel(II)-diamine complexes and their role in catalyzing Michael additions of 1,3-dicarbonyl compounds to nitroalkenes highlights potential applications in synthetic chemistry and catalysis (Evans, Mito, & Seidel, 2007).

作用機序

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield a substituted benzene ring .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of “4-Bromo-5-nitrobenzene-1,2-diamine”. For instance, it is recommended to store this compound in a dark place, sealed and dry, at a temperature between 2-8°C .

Safety and Hazards

生化学分析

Biochemical Properties

4-Bromo-5-nitrobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the synthesis of imidazoles and other heterocyclic compounds . It interacts with various enzymes and proteins, facilitating electrophilic aromatic substitution reactions. The compound’s bromine and nitro groups make it a suitable candidate for reactions involving nucleophilic substitution and electrophilic addition. These interactions are crucial for the formation of stable intermediates in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. The compound has been observed to affect gene expression, leading to alterations in cellular metabolism. In particular, this compound can induce oxidative stress in cells, impacting their overall function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is stabilized by charge delocalization, allowing the compound to participate in various electrophilic substitution reactions. Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that further influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may undergo degradation, resulting in the formation of by-products that can affect cellular function. Long-term studies have shown that the compound can induce chronic oxidative stress, leading to alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause oxidative damage to tissues, leading to inflammation and cell death. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases dramatically .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes such as cytochrome P450, facilitating its conversion into reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific compartments. Transport proteins such as ABC transporters may play a role in the efflux of the compound from cells, influencing its overall distribution and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular distribution of the compound is essential for elucidating its biochemical effects .

特性

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-07-1 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)